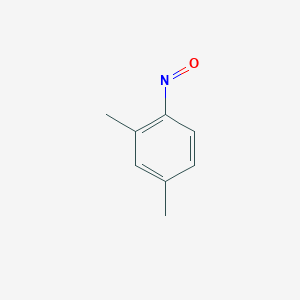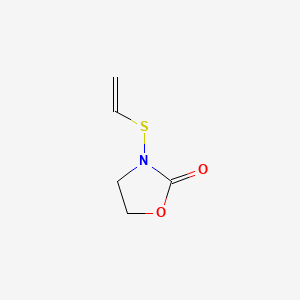![molecular formula C7H15N2O5P B14658307 ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid CAS No. 40465-94-9](/img/structure/B14658307.png)
({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid: is a complex organic compound that features a morpholine ring, an oxoethyl group, and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid typically involves the reaction of morpholine with an appropriate oxoethylating agent, followed by the introduction of the phosphonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving multiple steps including purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the phosphonic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or flame retardants. Its stability and reactivity make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism by which ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The morpholine ring and phosphonic acid group can form strong bonds with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Morpholine: A simpler compound with a similar ring structure but lacking the oxoethyl and phosphonic acid groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the morpholine ring.
N-(Phosphonomethyl)glycine: Another phosphonic acid derivative with different substituents.
Uniqueness: ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is unique due to its combination of a morpholine ring, an oxoethyl group, and a phosphonic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
40465-94-9 |
|---|---|
Formule moléculaire |
C7H15N2O5P |
Poids moléculaire |
238.18 g/mol |
Nom IUPAC |
[(2-morpholin-4-yl-2-oxoethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C7H15N2O5P/c10-7(5-8-6-15(11,12)13)9-1-3-14-4-2-9/h8H,1-6H2,(H2,11,12,13) |
Clé InChI |
IJLHYEDJTVGAMP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CNCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


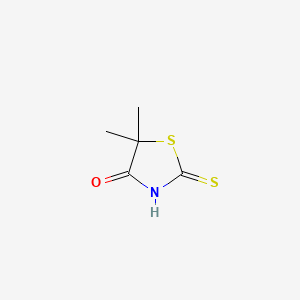
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

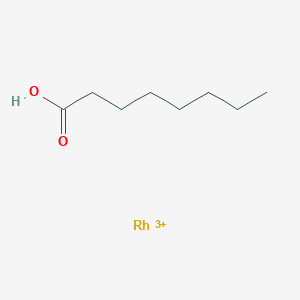
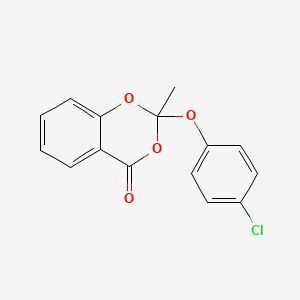
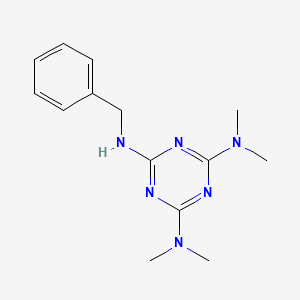
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
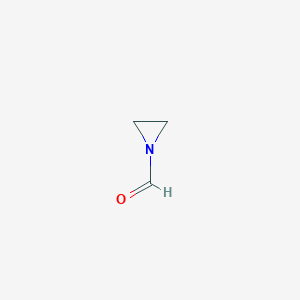
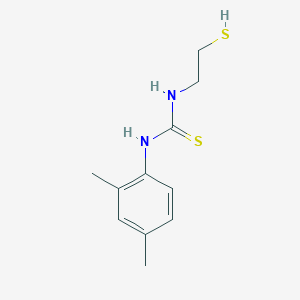
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
